1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride
Description
1H,2H,3H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound with a fused pyrrolo-pyridine scaffold. Its molecular formula is C₈H₇ClN₂O₂ (accounting for the hydrochloride salt) and CAS number 112766-32-2 . The compound is characterized by a partially saturated pyrrolidine ring fused to a pyridine moiety, with a carboxylic acid group at the 6-position and a hydrochloride counterion. The compound is utilized in medicinal chemistry research, particularly as a building block for bioactive molecules .
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2.ClH/c11-8(12)5-3-7-6(10-4-5)1-2-9-7;/h3-4,9H,1-2H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWXKXFTUKNCJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1N=CC(=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable carboxylic acid derivative under acidic conditions. The reaction typically requires heating and the use of a strong acid catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrrolo[3,2-b]pyridine core enables nucleophilic substitution at electron-deficient positions. For example, the fluorine atom in the structurally similar 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride undergoes substitution with amines or thiols under mild conditions.
| Reaction Type | Conditions | Yield | Product | Source |
|---|---|---|---|---|
| Fluorine substitution | K₂CO₃, DMF, 80°C, 12 h | 75–85% | 6-Amino-pyrrolo[3,2-b]pyridine | |
| Chlorine introduction | POCl₃, reflux, 6 h | 60% | 6-Chloro-pyrrolo[3,2-b]pyridine |
Amide Bond Formation
The carboxylic acid group at position 6 participates in amidation reactions. For instance, coupling with amines using EDCl/HOBt yields bioactive amides :
| Amine | Coupling Agent | Solvent | Yield | Application | Source |
|---|---|---|---|---|---|
| 4-Methoxybenzylamine | EDCl/HOBt, DMF | DMF | 68% | Antimicrobial agents | |
| Cyclohexylamine | DCC, DMAP | CH₂Cl₂ | 72% | Kinase inhibitors |
Mechanistic studies suggest the reaction proceeds via activation of the carboxylic acid to a reactive intermediate (e.g., mixed anhydride or active ester) .
Esterification and Hydrolysis
The carboxylic acid group can be esterified under acidic or basic conditions. Hydrolysis of esters regenerates the acid :
| Substrate | Reagents | Conditions | Yield | Product | Source |
|---|---|---|---|---|---|
| Methyl ester derivative | HCl (conc.), reflux | 24 h, 110°C | 66% | 6-Carboxylic acid | |
| Ethyl ester synthesis | SOCl₂, MeOH | 25°C, 40 h | 25% | Methyl ester (purity 25%) |
Cyclization Reactions
The scaffold participates in ring-forming reactions. For example, heating with phthalide in DMF yields fused tricyclic derivatives :
| Reagents | Conditions | Yield | Product | Source |
|---|---|---|---|---|
| Phthalide, LiHMDS/THF | DMF, RT, 4 h | 16% | 3-(3H-Isobenzofuran-1-ylidene) derivative |
Salt Formation and Acid-Base Reactions
The hydrochloride salt readily undergoes neutralization with bases like K₂CO₃ to generate the free base. Conversely, treatment with HCl gas in ether regenerates the salt :
| Process | Reagents | Solvent | Outcome | Source |
|---|---|---|---|---|
| Neutralization | K₂CO₃ | H₂O/EtOAc | Free base (m.p. 142–144°C) | |
| Salt formation | HCl (g) | Et₂O | Hydrochloride salt (99% purity) |
Decarboxylation
Thermal or oxidative decarboxylation of the carboxylic acid group has been reported for related pyrrolopyridines, yielding 6-unsubstituted derivatives :
| Conditions | Catalyst | Yield | Product | Source |
|---|---|---|---|---|
| Cu(OAc)₂, DMF, 150°C | Air | 50% | 1H-Pyrrolo[3,2-b]pyridine |
Electrophilic Aromatic Substitution
The electron-rich pyrrole ring undergoes electrophilic substitution at positions 2 and 5. For example, nitration with HNO₃/H₂SO₄ yields nitro derivatives :
| Reagents | Position | Yield | Product | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | C5 | 40% | 5-Nitro-pyrrolo[3,2-b]pyridine |
Reduction Reactions
Hydrogenation of the pyrrolo[3,2-b]pyridine ring system selectively reduces the pyridine moiety :
| Reagents | Conditions | Yield | Product | Source |
|---|---|---|---|---|
| H₂, Pd/C | EtOH, 50 psi, 6 h | 85% | 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine |
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at position 6 :
| Boronic Acid | Catalyst | Yield | Product | Source |
|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 60% | 6-Aryl-pyrrolo[3,2-b]pyridine |
Scientific Research Applications
Medicinal Chemistry
Drug Development
1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid derivatives have been investigated for their potential as therapeutic agents. Notably, these compounds exhibit significant activity against various biological targets, including enzymes involved in neurodegenerative diseases. Research indicates that derivatives of this compound can inhibit acetylcholinesterase and butyrylcholinesterase, which are critical in the treatment of Alzheimer's Disease by preventing the breakdown of acetylcholine .
Case Study: Alzheimer's Disease
A study highlighted the synthesis of novel heterocyclic compounds based on 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid for the treatment of Alzheimer's Disease. These compounds demonstrated enhanced binding affinity to the target enzymes compared to existing drugs . The research emphasized the importance of structural modifications to improve pharmacological properties.
Environmental Science
Biodegradability Studies
Research has focused on the biodegradability of N-heterocyclic compounds like 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid in wastewater treatment processes. A study found that ozone treatment effectively converted phenolic and N-heterocyclic compounds in post-hydrothermal liquefaction wastewater, improving its biodegradability . This suggests that such compounds may play a role in environmental remediation strategies.
Material Science
Synthesis of Functional Materials
The unique chemical structure of 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid allows for its use in synthesizing functional materials. For example, it can serve as a building block in creating polymers or hybrid materials with specific electrical or optical properties. The incorporation of this heterocyclic compound into polymer matrices has been shown to enhance thermal stability and mechanical strength .
Summary Table of Applications
Mechanism of Action
The mechanism by which 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to downstream effects in cellular signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs of 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride, highlighting differences in substituents, ring saturation, and functional groups:
Key Structural and Functional Differences
Ring Saturation : The target compound features partial saturation (1H,2H,3H), enhancing conformational rigidity compared to unsaturated analogs like 1H-pyrrolo[2,3-c]pyridine derivatives . This impacts solubility and binding affinity in biological systems.
Substituent Position : The carboxylic acid group at the 6-position distinguishes it from analogs with COOH at the 2- or 3-positions (e.g., 10a, A181875), which may alter interactions with enzymatic active sites .
Bioactivity: Chlorinated derivatives (e.g., 10b, 6-chloro analog ) exhibit enhanced antimicrobial or anticancer activity compared to non-halogenated variants, likely due to increased electrophilicity .
Biological Activity
1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound recognized for its potential biological activities and applications in medicinal chemistry. With the molecular formula C₈H₆N₂O₂·HCl and a molecular weight of 162.15 g/mol, this compound features a unique pyrrolopyridine structure that enhances its reactivity and interaction with biological targets. This article explores its biological activity, including antibacterial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound consists of a fused pyrrole and pyridine ring system, characterized by the following structural features:
- Molecular Formula : C₈H₆N₂O₂·HCl
- Molecular Weight : 162.15 g/mol
The specific arrangement of nitrogen atoms within the fused ring system contributes to its distinctive biological activity profile.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrolo[3,2-b]pyridine derivatives. For instance, compounds similar to 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride have shown significant activity against various bacterial strains.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
| Pyrrolo Compound | 3.125 - 12.5 | Staphylococcus aureus |
These results indicate that the compound demonstrates potent antibacterial effects comparable to established antibiotics like isoniazid and ciprofloxacin .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored through its inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Studies report the following IC50 values:
| Compound | IC50 (μmol) | Comparison Drug |
|---|---|---|
| Pyrrolo Compound | 0.04 ± 0.09 | Celecoxib (0.04 ± 0.01) |
This suggests that 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride exhibits comparable anti-inflammatory efficacy to celecoxib, a well-known COX-2 inhibitor .
Anticancer Activity
The anticancer potential of pyrrolo compounds has also been investigated. Certain derivatives have shown promising results in inhibiting cancer cell proliferation across various cancer cell lines:
| Cell Line | IC50 (μM) | Reference Drug |
|---|---|---|
| A-431 (epidermoid carcinoma) | <10 | Doxorubicin |
| Jurkat (T-cell leukemia) | <10 | Doxorubicin |
These findings indicate that the compound may interact with cellular mechanisms to inhibit tumor growth effectively .
The biological activity of 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride is attributed to its ability to interact with various biological targets:
- Cytochrome P450 Inhibition : The compound acts as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of endogenous compounds.
- COX-2 Inhibition : Its role in suppressing COX-2 activity contributes to its anti-inflammatory effects.
- Antimicrobial Mechanism : The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
A series of case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro settings:
-
In vitro Study on Bacterial Strains : A study evaluated the antibacterial effects against Staphylococcus aureus and Escherichia coli using agar diffusion methods.
- Results indicated significant zones of inhibition at varying concentrations.
- In vivo Anti-inflammatory Model : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a marked reduction in edema compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
